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molecular formula C7H7O2S B2793641 4-Methylbenzenesulfinate CAS No. 2088-24-6; 7257-26-3

4-Methylbenzenesulfinate

Cat. No. B2793641
M. Wt: 155.19
InChI Key: FXJVNINSOKCNJP-UHFFFAOYSA-M
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Patent
US09340546B2

Procedure details

In an alternative method, 4-methylbenzenesulfinate (anhydrous, 1.2 eqv, 22.6 g, 127 mmol) was suspended in dry DMSO (20 vol, 500 ml). The stirred mixture was warmed to 30° C. under a nitrogen atmosphere. Upon complete dissolution Pd(PPh3)4 (2 mol %, 2.4 g, 2.1 mmol) was added. The mixture was stirred for 10 min at 25-30° C. after which time a turbid yellow solution was present. Allyl 2-amino-6-fluoro-pyrazolo[1,5-a]pyrimidine-3-carboxylate (25 g, 105.8 mmol) was added portionwise, maintaining the temperature at 25-30° C. Once addition was complete the cloudy solution was stirred until the reaction was complete by HPLC (2-3 hrs). A heavy precipitate formed after 15 minutes post addition of the substrate. The mixture became thicker as the reaction proceeded. The reaction mixture was diluted with water (125 ml) and 2M HCl (66 ml) was added slowly, maintaining the temperature at 25-30° C. The slurry was stirred for 30 minutes, then filtered. The filtration was slow (2 hrs). The resulting solid was washed with water, then dried on the sinter. The solid was slurried in DCM (8 vol) for 1 hr. The solid was filtered (rapid filtration) and washed with DCM. The solid was re-slurried in chloroform (8 vol) for 1 hr. The acid was filtered and dried on the sinter. It was further dried in a vacuum oven at 50° C. for 24 hrs. The product was obtained as an off-white solid (18.6 g, 85%); 1H NMR (500 MHz, DMSO-d6) δ 12.14 (1H, brs), 9.31 (1H, dd), 8.69 (1H, m), 6.47 (2H, brS); 19F NMR (500 MHz, DMSO-d6) δ −153.65; MS (ES+) 197.1.
Quantity
22.6 g
Type
reactant
Reaction Step One
Name
Allyl 2-amino-6-fluoro-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Four
Name
Quantity
66 mL
Type
solvent
Reaction Step Four
Quantity
2.4 g
Type
catalyst
Reaction Step Five
Name
Yield
85%

Identifiers

REACTION_CXSMILES
CC1C=CC(S([O-])=O)=CC=1.[NH2:11][C:12]1[C:21]([C:22]([O:24]CC=C)=[O:23])=[C:15]2[N:16]=[CH:17][C:18]([F:20])=[CH:19][N:14]2[N:13]=1>CS(C)=O.O.Cl.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[NH2:11][C:12]1[C:21]([C:22]([OH:24])=[O:23])=[C:15]2[N:16]=[CH:17][C:18]([F:20])=[CH:19][N:14]2[N:13]=1 |^1:37,39,58,77|

Inputs

Step One
Name
Quantity
22.6 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)[O-]
Step Two
Name
Allyl 2-amino-6-fluoro-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Quantity
25 g
Type
reactant
Smiles
NC1=NN2C(N=CC(=C2)F)=C1C(=O)OCC=C
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
125 mL
Type
solvent
Smiles
O
Name
Quantity
66 mL
Type
solvent
Smiles
Cl
Step Five
Name
Quantity
2.4 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 min at 25-30° C. after which time a turbid yellow solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at 25-30° C
ADDITION
Type
ADDITION
Details
Once addition
STIRRING
Type
STIRRING
Details
was stirred until the reaction
CUSTOM
Type
CUSTOM
Details
was complete by HPLC (2-3 hrs)
Duration
2.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
A heavy precipitate formed after 15 minutes post addition of the substrate
Duration
15 min
ADDITION
Type
ADDITION
Details
was added slowly
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at 25-30° C
STIRRING
Type
STIRRING
Details
The slurry was stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
The filtration
CUSTOM
Type
CUSTOM
Details
(2 hrs)
Duration
2 h
WASH
Type
WASH
Details
The resulting solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried on the sinter
WAIT
Type
WAIT
Details
The solid was slurried in DCM (8 vol) for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered
FILTRATION
Type
FILTRATION
Details
(rapid filtration)
WASH
Type
WASH
Details
washed with DCM
WAIT
Type
WAIT
Details
The solid was re-slurried in chloroform (8 vol) for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The acid was filtered
CUSTOM
Type
CUSTOM
Details
dried on the sinter
CUSTOM
Type
CUSTOM
Details
It was further dried in a vacuum oven at 50° C. for 24 hrs
Duration
24 h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC1=NN2C(N=CC(=C2)F)=C1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 18.6 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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